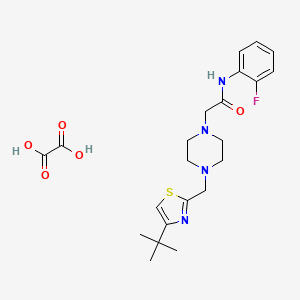![molecular formula C14H13BrClNO B2950333 {[4-Bromo-2-(3-chlorophenoxy)phenyl]methyl}(methyl)amine CAS No. 1095192-34-9](/img/structure/B2950333.png)
{[4-Bromo-2-(3-chlorophenoxy)phenyl]methyl}(methyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[4-Bromo-2-(3-chlorophenoxy)phenyl]methyl}(methyl)amine is an organic compound with the molecular formula C14H13BrClNO It is a derivative of phenylmethanamine, where the phenyl ring is substituted with bromine and chlorophenoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {[4-Bromo-2-(3-chlorophenoxy)phenyl]methyl}(methyl)amine typically involves a multi-step process:
Bromination: The starting material, 2-(3-chlorophenoxy)phenylmethanol, undergoes bromination using bromine in the presence of a suitable solvent like dichloromethane to yield 4-bromo-2-(3-chlorophenoxy)benzyl bromide.
Amination: The brominated intermediate is then reacted with methylamine in the presence of a base such as sodium hydroxide to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
化学反应分析
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group.
Oxidation and Reduction: The phenyl rings can participate in oxidation and reduction reactions, although these are less common for this specific compound.
Coupling Reactions: It can also participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different substituent.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, and conditions typically involve a polar aprotic solvent.
Suzuki-Miyaura Coupling: This reaction uses palladium catalysts and boronic acids under mild conditions.
Major Products
The major products of these reactions depend on the specific reagents used. For example, in a Suzuki-Miyaura coupling, the product would be a new biaryl compound.
科学研究应用
Chemistry
In chemistry, {[4-Bromo-2-(3-chlorophenoxy)phenyl]methyl}(methyl)amine is used as an intermediate in the synthesis of more complex molecules. Its ability to undergo various substitution and coupling reactions makes it valuable in organic synthesis.
Biology and Medicine
In medicinal chemistry, this compound could be explored for its potential as a pharmacophore. Its structure suggests it might interact with biological targets, making it a candidate for drug development.
Industry
In the materials science industry, this compound could be used in the synthesis of polymers or as a precursor for the production of specialty chemicals.
作用机制
The mechanism of action for {[4-Bromo-2-(3-chlorophenoxy)phenyl]methyl}(methyl)amine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The exact molecular targets and pathways would require further research to elucidate.
相似化合物的比较
Similar Compounds
4-Bromo-2-(3-chlorophenoxy)phenylmethanol: This is a precursor in the synthesis of the target compound.
4-Bromo-2-(3-chlorophenoxy)benzyl bromide: Another intermediate in the synthesis process.
Phenylmethanamine: The parent compound, which lacks the bromine and chlorophenoxy substitutions.
Uniqueness
The uniqueness of {[4-Bromo-2-(3-chlorophenoxy)phenyl]methyl}(methyl)amine lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
属性
IUPAC Name |
1-[4-bromo-2-(3-chlorophenoxy)phenyl]-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClNO/c1-17-9-10-5-6-11(15)7-14(10)18-13-4-2-3-12(16)8-13/h2-8,17H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHGRQVRODJHMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=C(C=C1)Br)OC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-methylphenyl)acetamide](/img/structure/B2950251.png)
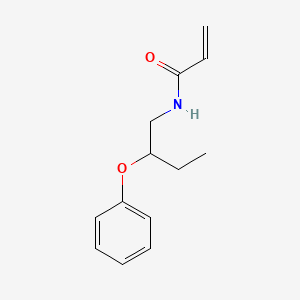
![ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-{[(3-methoxyphenyl)methyl]carbamoyl}acetate](/img/structure/B2950253.png)
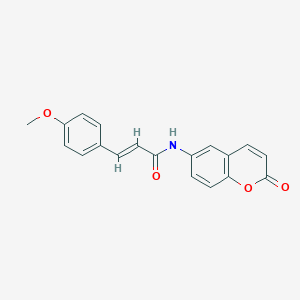
![Ethyl 2-[(5-{[(isopropylamino)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2950257.png)
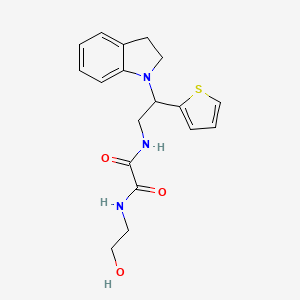
![7-(4-bromobenzyl)-1,3,4,9-tetramethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2950259.png)
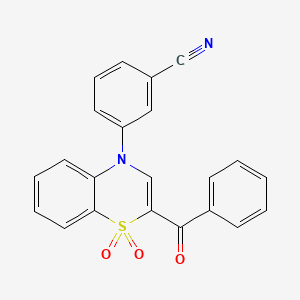
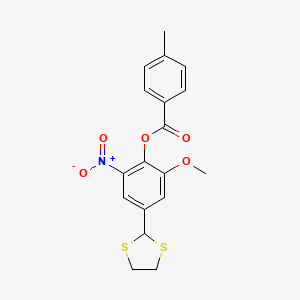
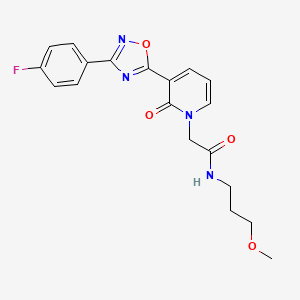
![N-(3,3-diphenylpropyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2950266.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(tert-butyl)benzenesulfonamide](/img/structure/B2950267.png)
![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2950270.png)
